Cas no 15145-38-7 (n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea structure
15145-38-7 structure
商品名:n-(4-Bromophenyl)-n'-(2-chloroethyl)urea
CAS番号:15145-38-7
MF:C9H10BRCLN2O
メガワット:277.54600
MDL:MFCD08444007
CID:235459
PubChem ID:267832

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 化学的及び物理的性質

名前と識別子

    • 3-(4-Bromophenyl)-1-(2-chloroethyl)urea
    • 1-(4-bromophenyl)-3-(2-chloroethyl)urea
    • N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
    • urea,n-(4-bromophenyl)-n'-(2-chloroethyl)
    • SCHEMBL17912894
    • n-(4-bromophenyl)-n-(2-chloroethyl)urea
    • NSC107548
    • 15145-38-7
    • MFCD08444007
    • AKOS005072257
    • DA-0802
    • urea, n-(4-bromophenyl)-n'-(2-chloroethyl)-
    • DTXSID20296084
    • NSC 107548
    • CHEMBL161784
    • NSC-107548
    • FT-0680916
    • J-503252
    • CS-0328667
    • DS-013829
    • n-(4-Bromophenyl)-n'-(2-chloroethyl)urea
    • MDL: MFCD08444007
    • インチ: InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14)
    • InChIKey: WEBSBVNASIARDC-UHFFFAOYSA-N
    • ほほえんだ: ClCCNC(NC1=CC=C(Br)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 275.96700
  • どういたいしつりょう: 275.967
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

  • 密度みつど: 1.582
  • ゆうかいてん: 172-174°C
  • ふってん: 343.5°C at 760 mmHg
  • フラッシュポイント: 161.5°C
  • 屈折率: 1.615
  • PSA: 41.13000
  • LogP: 3.27330

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB236558-25 g
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; .
15145-38-7 95%
25 g
€1,638.60 2023-07-20
abcr
AB236558-5 g
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; .
15145-38-7 95%
5 g
€478.80 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399337-1g
1-(4-Bromophenyl)-3-(2-chloroethyl)urea
15145-38-7 95+%
1g
¥958 2023-04-15
abcr
AB236558-10g
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; .
15145-38-7 95%
10g
€769.30 2025-02-13
TRC
B626400-50mg
n-(4-Bromophenyl)-n'-(2-chloroethyl)urea
15145-38-7
50mg
$ 65.00 2022-06-07
Alichem
A019121726-5g
1-(4-Bromophenyl)-3-(2-chloroethyl)urea
15145-38-7 95%
5g
400.00 USD 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1399337-10g
1-(4-Bromophenyl)-3-(2-chloroethyl)urea
15145-38-7 95+%
10g
¥3154 2023-04-15
abcr
AB236558-5g
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; .
15145-38-7 95%
5g
€478.80 2025-02-13
abcr
AB236558-25g
N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, 95%; .
15145-38-7 95%
25g
€1638.60 2025-02-13
A2B Chem LLC
AA76732-25g
Urea, N-(4-bromophenyl)-N'-(2-chloroethyl)-
15145-38-7 >95%
25g
$1284.00 2024-04-20

n-(4-Bromophenyl)-n'-(2-chloroethyl)urea 関連文献

n-(4-Bromophenyl)-n'-(2-chloroethyl)ureaに関する追加情報

Professional Introduction to 3-(4-Bromophenyl)-1-(2-chloroethyl)urea (CAS No. 15145-38-7)

3-(4-Bromophenyl)-1-(2-chloroethyl)urea is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 15145-38-7, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both bromine and chlorine substituents on the aromatic and aliphatic portions of the molecule, respectively, contributes to its distinct reactivity and utility in synthetic chemistry.

The molecular structure of 3-(4-Bromophenyl)-1-(2-chloroethyl)urea consists of a benzene ring substituted with a bromine atom at the para position and an N-substituted urea group linked to a 2-chloroethyl chain. This configuration imparts a balance of lipophilicity and electrophilicity, making it a versatile intermediate in the synthesis of more complex molecules. The bromine atom, in particular, serves as a valuable handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl systems prevalent in many bioactive compounds.

In recent years, there has been growing interest in exploring the pharmacological properties of 3-(4-Bromophenyl)-1-(2-chloroethyl)urea. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation in the development of therapeutic agents. For instance, its structural motif resembles that of known kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The chloroethyl group adds an additional layer of reactivity, potentially allowing for selective modifications that could enhance drug-like properties such as solubility and metabolic stability.

The synthesis of 3-(4-Bromophenyl)-1-(2-chloroethyl)urea involves multi-step organic transformations that highlight the compound's synthetic utility. A common synthetic route begins with the bromination of 4-bromobenzyl chloride to introduce the bromine substituent on the aromatic ring. Subsequent reaction with ethylene oxide followed by urea formation yields the desired product. This method leverages readily available starting materials and established reaction protocols, making it amenable to scale-up for industrial applications.

The chemical reactivity of 3-(4-Bromophenyl)-1-(2-chloroethyl)urea extends beyond its role as a synthetic intermediate. The bromine atom can be readily displaced by nucleophiles under mild conditions, enabling the introduction of diverse functional groups. Similarly, the urea moiety can participate in hydrogen bonding interactions, which are crucial for designing molecules with specific binding affinities. These features make it an attractive building block for medicinal chemists seeking to develop novel scaffolds with optimized pharmacokinetic profiles.

In the context of drug discovery, computational modeling has played a pivotal role in understanding the interactions between 3-(4-Bromophenyl)-1-(2-chloroethyl)urea and biological targets. Molecular docking studies have revealed potential binding modes with enzymes such as kinases and phosphodiesterases, suggesting its utility as a lead compound or scaffold for further optimization. These virtual screening approaches have accelerated the identification of promising candidates for experimental validation.

The versatility of 3-(4-Bromophenyl)-1-(2-chloroethyl)urea is further underscored by its application in combinatorial chemistry libraries. By systematically varying substituents on either the aromatic or aliphatic portion of the molecule, researchers can generate libraries of derivatives with tailored properties. Such libraries are invaluable tools for high-throughput screening (HTS), enabling rapid identification of compounds with desired biological activity.

Ethical considerations are paramount when conducting research involving compounds like 3-(4-Bromophenyl)-1-(2-chloroethyl)urea. While this compound itself may not pose significant hazards under controlled laboratory conditions, responsible handling practices must be adhered to ensure safety. This includes proper storage, handling with appropriate personal protective equipment (PPE), and disposal according to regulatory guidelines.

The future directions for research on 3-(4-Bromophenyl)-1-(2-chloroethyl)urea are promising and multifaceted. Further exploration into its pharmacological effects could uncover new therapeutic applications beyond those initially envisioned. Additionally, advancements in synthetic methodologies may enable more efficient and sustainable production routes, aligning with green chemistry principles.

In conclusion, 3-(4-Bromophenyl)-1-(2-chloroethyl)urea, identified by CAS No. 15145-38-7, represents a valuable asset in pharmaceutical chemistry due to its unique structural features and synthetic potential. Its applications span from serving as an intermediate in drug synthesis to being a lead compound for developing new therapeutic agents. As research continues to evolve, this compound is poised to play an increasingly important role in addressing unmet medical needs.

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